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Introduction
Camlipixant (formerly BLU-5937) is an orally administered, potent, and highly selective, non-

competitive antagonist of the P2X3 homotrimeric receptor.[1] The P2X3 receptor, an ATP-gated

ion channel found on primary afferent neurons, is a key mediator in the pathophysiology of

chronic cough. By inhibiting the hypersensitization of the cough reflex, camlipixant is under

development for the treatment of refractory chronic cough.[2][3] This guide provides a

comprehensive overview of the available data on the pharmacokinetics and oral bioavailability

of camlipixant, compiled from preclinical and clinical studies.

Mechanism of Action
Camlipixant exerts its therapeutic effect by targeting the P2X3 receptor on C-fiber afferent

nerves in the airways. In response to inflammation or irritation, ATP is released from mucosal

cells and binds to P2X3 receptors, leading to neuronal depolarization and the sensation of an

urge to cough. Camlipixant, as a selective antagonist, blocks this ATP-mediated activation,

thereby reducing the exaggerated cough reflex characteristic of chronic cough. Its high

selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is designed to minimize taste-

related side effects, a common issue with less selective P2X3 antagonists.[2][3]
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Figure 1: Camlipixant's antagonism of the P2X3 receptor signaling pathway.

Pharmacokinetic Profile
The pharmacokinetic profile of camlipixant has been evaluated in preclinical models and a

series of Phase 1 and 2 clinical trials in both healthy volunteers and patients with refractory

chronic cough.

Preclinical Pharmacokinetics
In preclinical studies, camlipixant demonstrated favorable drug-like characteristics, including

good oral bioavailability and a low predicted clearance in humans.[2][3] Animal models,

specifically in guinea pigs, showed a dose-dependent reduction in cough frequency upon oral

administration.[2]

Clinical Pharmacokinetics in Healthy Volunteers
A Phase 1 study in 90 healthy adult volunteers established a favorable tolerability and

pharmacokinetic profile for camlipixant. The study found that camlipixant is rapidly absorbed,

reaching maximum plasma concentration within one to two hours.[4]

A Phase 1, open-label bioavailability equivalence study was conducted in 16 healthy adult

subjects to compare a once-daily extended-release (ER) formulation to the twice-daily

immediate-release (IR) formulation. The IR formulation was administered as two single 25 mg

doses, 12 hours apart. The results indicated that the ER formulation had an equivalent total

systemic drug exposure to the IR formulation.
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Parameter Geometric Mean Ratio (ER vs. IR)

AUC∞ 90%

AUC24h 82%

C24h 88%

Table 1: Relative Bioavailability of Extended-

Release vs. Immediate-Release Camlipixant

Pharmacokinetics in Special Populations
A Phase 1, open-label study (NCT06222892) was designed to assess the effect of hepatic

impairment on the pharmacokinetic profile and safety of camlipixant. The study included

participants with mild, moderate, and severe hepatic impairment, as defined by the Child-Pugh

classification, compared to healthy participants with normal hepatic function.[5] The results of

this study have not yet been publicly released.

A Phase 1, single-center, open-label, randomized, 2-way crossover study (NCT06497517) was

initiated to investigate the effect of food on the pharmacokinetics of camlipixant in healthy

male and female participants.[6] The results of this study are not yet publicly available.

Experimental Protocols
Bioavailability Equivalence Study (Once-Daily ER vs.
Twice-Daily IR)
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Figure 2: General workflow for the bioavailability equivalence study.

Objective: To assess the safety, tolerability, and pharmacokinetic profile of a single dose, once-

daily ER formulation of camlipixant versus a twice-daily IR reference formulation.

Study Design: Phase 1, open-label, bioavailability equivalence study.

Participants: 16 healthy adult subjects.
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Interventions:

Test: Single dose of a once-daily ER formulation of camlipixant.

Reference: Two single doses of 25 mg of the IR formulation of camlipixant, administered

12 hours apart.

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to

determine the plasma concentrations of camlipixant.

Bioanalytical Method: While specific details for this study are not provided, a validated

bioanalytical method, likely high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS), would have been used for the quantification of camlipixant in
plasma. This method would be validated according to regulatory guidelines for accuracy,

precision, linearity, selectivity, and stability.

Data Analysis: Pharmacokinetic parameters, including AUC∞, AUC24h, and C24h, were

calculated and compared between the two formulations.

Phase 2b SOOTHE Study in Refractory Chronic Cough
Objective: To evaluate the efficacy and safety of multiple doses of camlipixant in adults with

refractory chronic cough.

Study Design: A randomized, adaptive, double-blind, placebo-controlled, parallel-arm, Phase

2b study (NCT04678206).[7]

Participants: Adult patients with refractory chronic cough.

Interventions: Patients were randomized to receive one of the following treatments twice

daily:

Camlipixant 12.5 mg

Camlipixant 50 mg

Camlipixant 200 mg

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b8819287?utm_src=pdf-body
https://www.benchchem.com/product/b8819287?utm_src=pdf-body
https://www.benchchem.com/product/b8819287?utm_src=pdf-body
https://www.benchchem.com/product/b8819287?utm_src=pdf-body
https://www.benchchem.com/product/b8819287?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40043302/
https://www.benchchem.com/product/b8819287?utm_src=pdf-body
https://www.benchchem.com/product/b8819287?utm_src=pdf-body
https://www.benchchem.com/product/b8819287?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8819287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Placebo[7]

Pharmacokinetic Assessment: Although the primary focus was on efficacy and safety,

pharmacokinetic data were likely collected to assess drug exposure and its relationship with

clinical outcomes.

Conclusion
Camlipixant is an orally active and selective P2X3 receptor antagonist that has demonstrated

a favorable pharmacokinetic profile in early clinical development. It is rapidly absorbed, and a

once-daily extended-release formulation has been developed with comparable bioavailability to

the immediate-release formulation. Further data from ongoing studies in special populations,

such as those with hepatic impairment and the effect of food, will provide a more complete

understanding of its pharmacokinetic properties and inform dosing recommendations. The

continued clinical development of camlipixant holds promise for a new therapeutic option for

patients with refractory chronic cough.
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[https://www.benchchem.com/product/b8819287#pharmacokinetics-and-oral-bioavailability-
of-camlipixant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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